molecular formula C25H24N2O2 B11529548 2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indol]-1'(3'H)-yl)-N-methylacetamide

2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indol]-1'(3'H)-yl)-N-methylacetamide

Cat. No.: B11529548
M. Wt: 384.5 g/mol
InChI Key: RZQMOBQJHLCVOO-UHFFFAOYSA-N
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Description

2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}-N-METHYLACETAMIDE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}-N-METHYLACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Spiro Compound: This involves the reaction of a benzo[f]chromene derivative with an indole derivative under specific conditions to form the spiro linkage.

    Acetylation: The final step involves the acetylation of the amine group to form the N-methylacetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}-N-METHYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as photochromic dyes and smart coatings.

Mechanism of Action

The mechanism of action of 2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]: Known for its photochromic properties.

    1’,3’,3’-Trimethylspiro[benzo[f]chromene-3,2’-indoline]: Used in optical applications.

    N-benzyl-2-[(3S)-3’,3’-dimethyl-1’,3’-dihydrospiro[benzo[f]chromene-3,2’-indole]-1’-yl]acetamide: Similar structure with different substituents.

Uniqueness

2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}-N-METHYLACETAMIDE is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indole]-1'-yl)-N-methylacetamide

InChI

InChI=1S/C25H24N2O2/c1-24(2)20-10-6-7-11-21(20)27(16-23(28)26-3)25(24)15-14-19-18-9-5-4-8-17(18)12-13-22(19)29-25/h4-15H,16H2,1-3H3,(H,26,28)

InChI Key

RZQMOBQJHLCVOO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC5=CC=CC=C54)CC(=O)NC)C

Origin of Product

United States

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